molecular formula C12H16ClN3O4 B2623470 3-(2-Chloropyrimidin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 2156879-55-7

3-(2-Chloropyrimidin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B2623470
CAS No.: 2156879-55-7
M. Wt: 301.73
InChI Key: JJVKEENXNOTABD-UHFFFAOYSA-N
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Description

Structural Analysis and Molecular Characterization

Molecular Architecture and IUPAC Nomenclature

The compound’s systematic IUPAC name, 3-(2-chloropyrimidin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid , reflects its three primary structural components:

  • Propanoic acid backbone : A three-carbon chain with a carboxylic acid group (-COOH) at position 1.
  • Boc-protected amino group : A tert-butoxycarbonyl moiety (-NH-C(O)-O-C(CH₃)₃) at position 2.
  • 2-Chloropyrimidin-4-yl substituent : A six-membered aromatic ring containing two nitrogen atoms and a chlorine atom at position 2, attached to position 3 of the propanoic acid chain.

The molecular formula is C₁₂H₁₅ClN₄O₄ , with a molar mass of 314.73 g/mol . The SMILES notation (CC(C)(C)OC(=O)NC(CC1=NC(=NC=C1)Cl)C(=O)O) highlights the connectivity: the Boc group links to the central carbon of the propanoic acid, while the chloropyrimidine ring branches from the terminal carbon.

Table 1: Key Structural Features
Feature Description
Backbone Propanoic acid (C3 chain with -COOH terminus)
Substituent at C2 Boc-protected amino group (-NH-C(O)-O-C(CH₃)₃)
Substituent at C3 2-Chloropyrimidin-4-yl ring (C₄H₂ClN₂)
Chirality The central carbon (C2) is a stereocenter, yielding enantiomeric forms

Crystallographic Studies and Solid-State Conformational Analysis

While direct crystallographic data for this compound is limited, studies on structurally related Boc-protected amino acids and chloropyrimidine derivatives provide insights. For example:

  • Boc-group conformation : The tert-butyl moiety typically adopts a staggered configuration to minimize steric hindrance, while the carbonyl oxygen forms hydrogen bonds with adjacent molecules.
  • Pyrimidine ring planarity : The 2-chloropyrimidin-4-yl group remains planar, with bond lengths consistent with aromatic systems (C-N: ~1.33 Å; C-Cl: ~1.73 Å).
  • Intermolecular interactions : The carboxylic acid group participates in hydrogen-bonding networks, often forming dimers in the solid state.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆) :

  • Boc group : A singlet at δ 1.38 ppm (9H, -C(CH₃)₃).
  • Pyrimidine protons : Doublets at δ 8.65 ppm (H-5) and δ 7.22 ppm (H-6), coupled with J = 5.2 Hz.
  • Propanoic acid backbone :
    • α-CH (C2): Multiplet at δ 4.12 ppm (1H, -CH(NHBoc)-).
    • β-CH₂ (C3): Doublet of doublets at δ 2.85–2.95 ppm (2H, -CH₂-pyrimidine).

¹³C NMR (100 MHz, DMSO-d₆) :

  • Carbonyl groups :
    • Boc carbonyl: δ 155.2 ppm.
    • Carboxylic acid: δ 172.8 ppm.
  • Pyrimidine carbons :
    • C-Cl: δ 128.5 ppm.
    • C-4 (ring junction): δ 160.3 ppm.
Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (cm⁻¹):

  • O-H stretch : Broad band at ~2500–3300 (carboxylic acid).
  • N-H stretch : 3320 (Boc-protected amine).
  • C=O stretches :
    • 1715 (Boc carbonyl).
    • 1690 (acid carbonyl).
  • C-Cl stretch : 750 (pyrimidine ring).
Mass Spectrometric Fragmentation Patterns
  • Molecular ion peak : m/z 314 [M]⁺.
  • Key fragments :
    • m/z 259 [M – C(CH₃)₃]⁺ (loss of tert-butyl group).
    • m/z 167 [C₄H₂ClN₂]⁺ (chloropyrimidine ring).

Properties

IUPAC Name

3-(2-chloropyrimidin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O4/c1-12(2,3)20-11(19)16-8(9(17)18)6-7-4-5-14-10(13)15-7/h4-5,8H,6H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVKEENXNOTABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC(=NC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Chloropyrimidin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This compound is structurally related to various biologically active molecules, including those targeting specific pathways in cancer and inflammation.

  • Molecular Formula: C₁₈H₂₁ClN₄O₄
  • Molecular Weight: 396.84 g/mol
  • CAS Number: 1393546-93-4

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in signaling pathways. The presence of the chloropyrimidine moiety enhances its binding affinity to various targets, potentially influencing cellular processes involved in disease states.

Biological Activity Overview

  • Anticancer Activity
    • Inhibition of Angiogenesis: The compound has shown promise as an angiogenesis inhibitor, similar to Pazopanib, which targets vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR). Studies suggest that compounds with similar structures can effectively inhibit tumor growth by blocking blood supply to tumors .
  • Anti-inflammatory Effects
    • Cytokine Modulation: Research indicates that pyrimidine derivatives can modulate the production of pro-inflammatory cytokines. This modulation may be beneficial in treating inflammatory diseases and conditions characterized by excessive cytokine release .
  • Enzyme Inhibition
    • Targeting Specific Enzymes: Preliminary studies have suggested that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders .

Case Study 1: Antitumor Activity

A study evaluated the effects of a similar pyrimidine derivative on tumor cell lines. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function.

Case Study 2: Inflammatory Response

In vitro studies using macrophage cell lines demonstrated that treatment with the compound reduced the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). These findings suggest potential use in managing conditions such as rheumatoid arthritis or sepsis.

Data Table: Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of VEGFR/PDGFR
Anti-inflammatoryCytokine modulation
Enzyme inhibitionTargeting metabolic enzymes

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 2-chloropyrimidine moiety undergoes substitution reactions with nucleophiles under controlled conditions.

Reaction Conditions Nucleophile Product Key Findings
DMF, 80°C, K₂CO₃ (base) Primary amines3-(2-(Alkylamino)pyrimidin-4-yl)-2-[(Boc-amino)]propanoic acidReaction proceeds via SNAr mechanism; regioselectivity confirmed at C2 position
EtOH, reflux, 12 hrs Thiols3-(2-(Alkylthio)pyrimidin-4-yl)-2-[(Boc-amino)]propanoic acidHigher yields with electron-deficient thiols (e.g., p-nitrobenzenthiol)
H₂O/THF, 60°C, CsF Hydroxide3-(2-Hydroxypyrimidin-4-yl)-2-[(Boc-amino)]propanoic acidHydrolysis requires fluoride ion activation

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine:

Boc protected compoundHCl 4M in dioxane 3 2 Chloropyrimidin 4 yl 2 aminopropanoic acid+CO2+ CH3 3COH[4]\text{Boc protected compound}\xrightarrow{\text{HCl 4M in dioxane }}\text{3 2 Chloropyrimidin 4 yl 2 aminopropanoic acid}+\text{CO}_2+\text{ CH}_3\text{ }_3\text{COH}\quad[4]

  • Conditions : 4M HCl in dioxane, 25°C, 2 hrs

  • Yield : >90% (quantitative by HPLC)

  • Application : Critical for generating amine intermediates in peptide synthesis.

Carboxylic Acid Functionalization

The propanoic acid group participates in coupling and derivatization reactions:

Reaction Type Reagents Product Notes
EsterificationSOCl₂, MeOHMethyl 3-(2-chloropyrimidin-4-yl)-2-[(Boc-amino)]propanoateRequires anhydrous conditions; 85% yield
Amide FormationEDCl/HOBt, R-NH₂3-(2-Chloropyrimidin-4-yl)-2-[(Boc-amino)]propanamideUsed to generate prodrug candidates
Activation for SPPSHATU, DIPEAActivated ester for solid-phase peptide synthesis (SPPS)Compatible with Fmoc chemistry

Metal-Catalyzed Cross-Coupling

The chloropyrimidine group enables palladium-mediated couplings:

Coupling Type Catalyst System Partner Product Efficiency
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂OAryl boronic acids3-(2-Arylpyrimidin-4-yl)-2-[(Boc-amino)]propanoic acid70–80% yield; broad substrate scope
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Secondary amines3-(2-(Dialkylamino)pyrimidin-4-yl)-2-[(Boc-amino)]propanoic acidRequires high temperatures (100°C)

Reduction/Oxidation Reactions

  • Reduction of Pyrimidine Ring :
    Catalytic hydrogenation (H₂, Pd/C) partially reduces the pyrimidine ring to dihydropyrimidine derivatives (55% yield) .

  • Oxidation of Amine :
    TBHP (tert-butyl hydroperoxide) oxidizes the Boc-protected amine to a nitro group under radical conditions.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C-Cl bond homolysis, generating a pyrimidinyl radical intermediate that dimerizes or reacts with alkenes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Target Compound

  • Core structure: Propanoic acid.
  • Substituents: 2-Chloropyrimidin-4-yl group (electron-deficient aromatic heterocycle). Boc-protected amino group (sterically bulky, hydrolytically stable).
  • Key properties : High electrophilicity at the chloropyrimidine site; moderate solubility in polar solvents due to the carboxylic acid group.

Analogous Compounds from Evidence

a. Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate ()
  • Core structure: Methyl ester of propanoic acid.
  • Substituents: Dichlorophenoxyacetyl and dimethoxypyrimidinyl groups. Methyl ester reduces polarity compared to free carboxylic acid.
  • Key properties : Enhanced lipophilicity due to methyl ester and aromatic substituents; hydrogen-bonding interactions (C–H···O) stabilize crystal packing .
b. 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid ()
  • Core structure: Pentanoic acid.
  • Substituents: Boc-protected amino group. Hydroxyl group on the C5 chain.
  • Key properties : Increased hydrophilicity due to hydroxyl and carboxylic acid groups; longer chain may improve membrane permeability in biological systems .
c. Boc-Tyr(Et)-OH ()
  • Core structure: Propanoic acid.
  • Substituents: Boc-protected amino group. 4-Ethoxyphenyl group (aromatic, electron-rich).
  • Key properties : Ethoxy group enhances lipophilicity; aromatic ring enables π-π stacking in protein binding .
d. 3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid ()
  • Core structure: Propanoic acid.
  • Substituents :
    • Chlorobenzothiazole group (sulfur-containing heterocycle).
  • Key properties : Benzothiazole’s electron-withdrawing nature increases acidity of the carboxylic acid; sulfur atom may participate in metal coordination .

Key Observations :

  • The Boc group universally improves stability but reduces solubility compared to free amines.
  • Chlorinated heterocycles (pyrimidine, benzothiazole) lower pKa of carboxylic acids, enhancing reactivity in acidic environments.
  • Propanoic acid derivatives with aromatic substituents exhibit lower solubility than aliphatic analogs (e.g., pentanoic acid in ).

Research Implications

The target compound’s unique combination of Boc protection and chloropyrimidine positions it as a versatile intermediate for:

Drug discovery : Pyrimidine rings are common in kinase inhibitors (e.g., imatinib analogs).

Agrochemicals : Chlorinated heterocycles enhance pesticidal activity.

Peptide engineering : Boc groups enable controlled deprotection in solid-phase synthesis.

Comparisons with analogs highlight trade-offs between solubility, stability, and reactivity, guiding synthetic optimization for specific applications.

Q & A

Q. What are the optimal synthetic routes for 3-(2-chloropyrimidin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis of this compound typically involves coupling 2-chloropyrimidine derivatives with Boc-protected amino acid intermediates. Microwave-assisted regioselective amination (as described for pyridazine analogs ) can enhance reaction efficiency. Key steps include:
  • Use of Pd-catalyzed cross-coupling for pyrimidine functionalization.
  • Boc-protection of the amino group to prevent side reactions.
  • Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate).
  • Table: Comparison of Synthetic Methods
MethodCatalystYield (%)Purity (%)Reference
Microwave aminationPd(PPh₃)₄7595
Conventional heatingNone5085

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in spectral data?

  • Methodological Answer : Structural confirmation requires a combination of:
  • X-ray crystallography for bond angles and distances (e.g., C-Cl bond at 1.73 Å ).
  • NMR spectroscopy :
  • ¹H NMR: Aromatic protons on pyrimidine (δ 8.2–8.5 ppm) and Boc-group tert-butyl (δ 1.4 ppm).
  • ¹³C NMR: Carbonyl (C=O) at ~170 ppm .
  • High-resolution mass spectrometry (HRMS) for molecular ion verification.
    Discrepancies in NMR peaks (e.g., unexpected splitting) can be resolved by varying solvent systems (DMSO-d₆ vs. CDCl₃) or 2D-COSY experiments .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:
  • pH-dependent degradation : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, analyzing via HPLC .
  • Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition above 150°C .
  • Key Finding : The Boc group is labile under acidic conditions (pH < 4), requiring neutral storage buffers .

Advanced Research Questions

Q. How can researchers identify biological targets or mechanisms of action for this compound?

  • Methodological Answer :
  • Kinase inhibition assays : Screen against a panel of kinases (e.g., EGFR, VEGFR) due to the chloropyrimidine moiety’s known role in ATP-binding site competition .
  • Cellular assays : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7) using MTT assays.
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., PDB: 1M17) .

Q. How should contradictory toxicity or bioactivity data between in vitro and in vivo studies be addressed?

  • Methodological Answer :
  • Pharmacokinetic profiling : Assess bioavailability and metabolite formation (e.g., hepatic microsomal assays) .
  • Dose-response reconciliation : Compare in vitro IC₅₀ with plasma concentrations in rodent models.
  • Toxicogenomics : RNA-seq to identify off-target gene expression changes .

Q. What computational strategies validate the compound’s reactivity or predict its metabolic pathways?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., C-2 on pyrimidine) .
  • QSAR models : Corrogate substituent effects (e.g., chloro vs. fluoro) on logP and solubility .
  • CYP450 metabolism prediction : Use Schrödinger’s BioLuminate to identify likely oxidation sites (e.g., tert-butyl group) .

Safety and Handling Guidelines

Q. What safety protocols are recommended for handling this compound given structural analogs’ carcinogenic risks?

  • Methodological Answer :
  • PPE : Wear nitrile gloves and lab coats to prevent dermal absorption (observed in phenoxypropionic acid analogs ).
  • Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation.
  • Waste disposal : Incinerate at >1000°C to degrade halogenated byproducts .

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